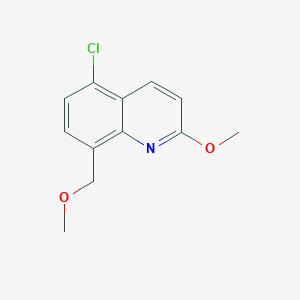
5-Chloro-2-methoxy-8-(methoxymethyl)quinoline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Chloro-2-methoxy-8-(methoxymethyl)quinoline is a heterocyclic aromatic compound that belongs to the quinoline family. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This compound is characterized by the presence of a chlorine atom at the 5-position, a methoxy group at the 2-position, and a methoxymethyl group at the 8-position of the quinoline ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-2-methoxy-8-(methoxymethyl)quinoline can be achieved through various synthetic routes. One common method involves the alkylation of 5-chloro-8-methoxy-2-(bromomethyl)quinoline with methanol in the presence of a base . The reaction conditions typically include the use of a solvent such as dichloromethane and a base like potassium carbonate to facilitate the alkylation process.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar alkylation reactions. The process can be optimized for higher yields and purity by controlling reaction parameters such as temperature, solvent choice, and reaction time. Advanced purification techniques like recrystallization and chromatography are often employed to obtain the final product with high purity.
Chemical Reactions Analysis
Types of Reactions
5-Chloro-2-methoxy-8-(methoxymethyl)quinoline undergoes various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding quinoline derivatives with hydroxyl groups.
Reduction: The chlorine atom can be reduced to form 2-methoxy-8-(methoxymethyl)quinoline.
Substitution: The chlorine atom can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydride or potassium carbonate.
Major Products Formed
Oxidation: Formation of quinoline derivatives with hydroxyl groups.
Reduction: Formation of 2-methoxy-8-(methoxymethyl)quinoline.
Substitution: Formation of quinoline derivatives with substituted nucleophiles at the 5-position.
Scientific Research Applications
5-Chloro-2-methoxy-8-(methoxymethyl)quinoline has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex quinoline derivatives.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly for targeting specific biological pathways.
Industry: Utilized in the development of materials with specific properties, such as dyes and pigments.
Mechanism of Action
The mechanism of action of 5-Chloro-2-methoxy-8-(methoxymethyl)quinoline involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects .
Comparison with Similar Compounds
Similar Compounds
5-Chloro-8-methoxy-2-(bromomethyl)quinoline: Similar structure but with a bromomethyl group instead of a methoxymethyl group.
2-Chloro-8-methoxy-5-methyl-5H-indolo[2,3-b]quinoline: Similar quinoline derivative with different substituents.
Uniqueness
5-Chloro-2-methoxy-8-(methoxymethyl)quinoline is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both methoxy and methoxymethyl groups enhances its solubility and reactivity, making it a valuable compound for various applications.
Properties
CAS No. |
591244-01-8 |
|---|---|
Molecular Formula |
C12H12ClNO2 |
Molecular Weight |
237.68 g/mol |
IUPAC Name |
5-chloro-2-methoxy-8-(methoxymethyl)quinoline |
InChI |
InChI=1S/C12H12ClNO2/c1-15-7-8-3-5-10(13)9-4-6-11(16-2)14-12(8)9/h3-6H,7H2,1-2H3 |
InChI Key |
UGHONAYCNVGVSU-UHFFFAOYSA-N |
Canonical SMILES |
COCC1=C2C(=C(C=C1)Cl)C=CC(=N2)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Ethyl 4-[4-(cyclopentylmethyl)piperazin-1-yl]benzoate](/img/structure/B14219387.png)
![Chloro(dimethyl)({2-[4-(2-methylpropyl)phenyl]propanoyl}oxy)stannane](/img/structure/B14219406.png)

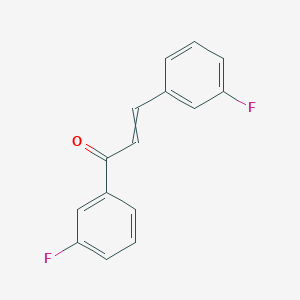
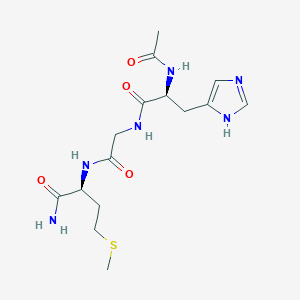
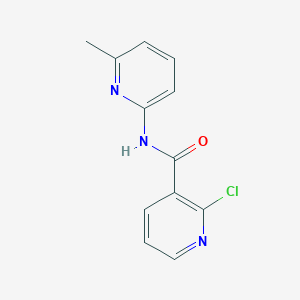
![4-(Dibenzo[b,d]thiophene-2-carbonyl)benzoic acid](/img/structure/B14219440.png)
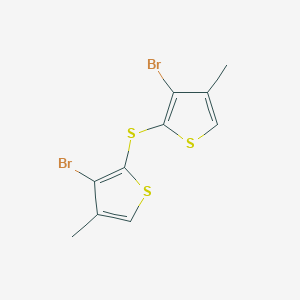

![Benzamide, 4-[[4-[(4,5-dihydro-1H-imidazol-2-yl)amino]phenyl]thio]-](/img/structure/B14219461.png)
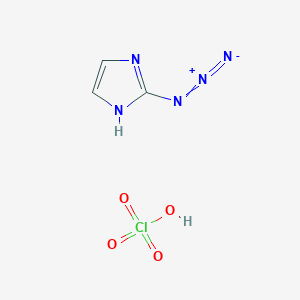
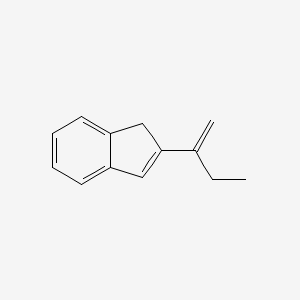
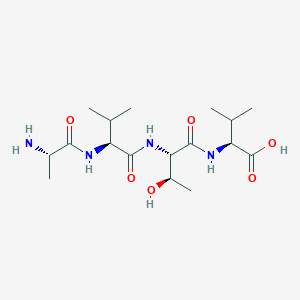
![{2-[4-(3,4,5-Trimethylhexan-2-YL)phenoxy]ethoxy}acetic acid](/img/structure/B14219493.png)
